molecular formula C7H7F2NOS B13469683 (3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone

(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B13469683
M. Wt: 191.20 g/mol
InChI Key: YVHJTVUODCHCMF-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone is a synthetic organic compound characterized by the presence of a difluorophenyl group, an imino group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 3,4-difluoroaniline with a suitable sulfinylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The difluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone
  • (2,5-Difluorophenyl)(imino)methyl-lambda6-sulfanone
  • (3-Fluorophenyl)(imino)methyl-lambda6-sulfanone

Uniqueness

(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different properties and applications compared to its analogs.

Properties

Molecular Formula

C7H7F2NOS

Molecular Weight

191.20 g/mol

IUPAC Name

(3,4-difluorophenyl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C7H7F2NOS/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

YVHJTVUODCHCMF-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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